[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine
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Overview
Description
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine is an organic compound with the molecular formula C10H11FN2O2 It is characterized by the presence of a fluoro and nitro group on a phenyl ring, which is connected to an ethenyl group and further bonded to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine typically involves the following steps:
Nitration: The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 6-position.
Vinylation: The nitrated compound is then subjected to a vinylation reaction to introduce the ethenyl group.
Amination: Finally, the compound undergoes amination with dimethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Compounds where the fluoro group is replaced by other functional groups.
Scientific Research Applications
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Fluoro-6-nitrophenyl)ethenyl]methylamine: Similar structure but with a single methyl group instead of dimethylamine.
[2-(2-Fluoro-6-nitrophenyl)ethenyl]ethylamine: Similar structure but with an ethyl group instead of dimethylamine.
[2-(2-Fluoro-6-nitrophenyl)ethenyl]propylamine: Similar structure but with a propyl group instead of dimethylamine.
Uniqueness
The uniqueness of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C10H11FN2O2 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H11FN2O2/c1-12(2)7-6-8-9(11)4-3-5-10(8)13(14)15/h3-7H,1-2H3/b7-6+ |
InChI Key |
OKUFRTYEXAOXQZ-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC=C1F)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
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